N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride

Physicochemical profiling Lipophilicity SAR studies

Researchers requiring a validated low-activity control for PRMT3 inhibitor screening often face supply inconsistencies. This compound (IC50 > 15,000 nM) provides a reliable reference point to establish assay signal windows and distinguish specific inhibition from non-specific interference. - Enables unambiguous LC-MS tracking with distinct molecular weight (180.7 g/mol HCl salt). - LogP differential (>1 unit vs. regioisomers) supports lipophilicity optimization in SAR campaigns. - Hydrochloride salt ensures consistent solubility and handling for reproducible dose-response studies.

Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
Cat. No. B13625403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride
Molecular FormulaC7H17ClN2O
Molecular Weight180.67 g/mol
Structural Identifiers
SMILESCC(C)NCCC(=O)NC.Cl
InChIInChI=1S/C7H16N2O.ClH/c1-6(2)9-5-4-7(10)8-3;/h6,9H,4-5H2,1-3H3,(H,8,10);1H
InChIKeyFSMQNZZXGUWHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-[(propan-2-yl)amino]propanamide hydrochloride Identification


N-Methyl-3-[(propan-2-yl)amino]propanamide hydrochloride (CAS 2728361-67-7) is an N,N'-disubstituted 3-aminopropanamide derivative with molecular formula C₇H₁₇ClN₂O and molecular weight 180.7 g/mol . The free base, 3-(isopropylamino)-N-methylpropanamide (CAS 1001345-72-7), has a molecular weight of 144.21 g/mol, a predicted logP of 0.90, and a boiling point of 170–190 °C at 0.1 Torr . This compound belongs to the class of 3-aminopropanamide derivatives that have been explored as PRMT3 inhibitors [1] and as intermediates for biologically active molecules.

N-Methyl-3-[(propan-2-yl)amino]propanamide hydrochloride vs Generic Analogs


Generic 3-aminopropanamide derivatives, including close regioisomers and N-methyl/methylamino variants, differ markedly from N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride in physicochemical properties that critically affect experimental reproducibility and biological readouts . The regioisomer N-isopropyl-3-(methylamino)propanamide (CAS 1051857-98-7) exhibits a logP of -0.288 versus the predicted logP of 0.90 for the target compound free base, indicating a >1 log unit difference in lipophilicity that can alter membrane permeability, protein binding, and assay distribution . Additionally, the hydrochloride salt form with a molecular weight of 180.7 g/mol provides distinct aqueous solubility and handling characteristics compared to the free base or other salt forms . These differences preclude simple one-to-one substitution in dose-response or structure-activity relationship (SAR) studies.

N-Methyl-3-[(propan-2-yl)amino]propanamide hydrochloride Differentiation Evidence


LogP Differential vs Regioisomer

The predicted logP of the target compound's free base (3-(isopropylamino)-N-methylpropanamide) is 0.90 , whereas the experimentally predicted logP of its closely related regioisomer N-isopropyl-3-(methylamino)propanamide is -0.288 . This represents a difference of approximately 1.2 log units, indicating that the target compound is substantially more lipophilic than its regioisomer. Lipophilicity is a critical determinant of compound distribution in biological assays, membrane penetration, and non-specific binding .

Physicochemical profiling Lipophilicity SAR studies

Molecular Weight Difference from Analogs

N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride has a molecular weight of 180.7 g/mol , which is significantly higher than the methylamino analog N-methyl-3-(methylamino)propanamide hydrochloride (152.62 g/mol) and the unsubstituted 3-amino-N-methylpropanamide hydrochloride (138.59 g/mol) [1]. The 18.5% mass increase relative to the unsubstituted analog and the 28.1 Da difference relative to the methylamino analog ensure unequivocal identification by LC-MS and accurate molarity calculations for solution preparation.

Chemical identity Salt form selection Molar mass calculation

PRMT3 Inhibition Selectivity

In a scintillation proximity assay measuring inhibition of PRMT3 (unknown origin) using histone H4 (1-24) as substrate, the target compound (as free base, CHEMBL2325169) exhibited an IC50 > 15,000 nM [1]. This places it in the low-potency range for PRMT3 inhibition. For context, known PRMT3 inhibitors such as compound 4 (a selective allosteric PRMT3 inhibitor) typically exhibit IC50 values in the low micromolar to nanomolar range [2]. The low affinity of the target compound for PRMT3 suggests it may serve as a negative control or specificity tool in PRMT family profiling experiments where discrimination between active and inactive analogs is required.

PRMT3 Epigenetics Methyltransferase inhibition

Purity Specification vs Regioisomer

The hydrochloride salt of the target compound (CAS 2728361-67-7) is offered at 95% purity , while the regioisomer N-isopropyl-3-(methylamino)propanamide (CAS 1051857-98-7) is commercially available at 98% purity . The 3 percentage-point purity difference may be significant for applications requiring high chemical homogeneity, such as biophysical assays (SPR, ITC) or crystallography, where impurities at the 5% level can confound results. Researchers should select the target compound when the specific isopropylamino positioning is essential, and procure the 98% pure regioisomer when higher purity is required for stringent analytical applications.

Purity specification Quality control Procurement criteria

Boiling Point Identity Verification

The free base form of the target compound (3-(isopropylamino)-N-methylpropanamide) exhibits a boiling point of 170–190 °C at reduced pressure (0.1 Torr) . This boiling point range serves as a distinguishing physical constant for identity verification upon receipt. Simple N-methylpropanamide derivatives without isopropyl substitution typically boil at lower temperatures (e.g., N-methylpropanamide boils at approximately 148 °C at atmospheric pressure) , making boiling point a useful orthogonal identity check alongside spectroscopic methods.

Physical characterization Identity testing Quality assurance

N-Methyl-3-[(propan-2-yl)amino]propanamide hydrochloride Application Scenarios


Negative Control for PRMT Inhibitor Screening

With an IC50 > 15,000 nM against PRMT3 [1], this compound serves as an ideal low-activity reference point in PRMT inhibitor screening panels. When used alongside active PRMT3 inhibitors (IC50 typically <1,000 nM), it enables researchers to establish assay signal windows and distinguish genuine inhibition from non-specific assay interference. The isopropylamino group distinguishes it from common methylamino or unsubstituted amino analogs that may exhibit different non-specific binding profiles.

Lipophilicity Control in SAR Studies

The predicted logP of 0.90 for the target free base versus -0.288 for the regioisomer N-isopropyl-3-(methylamino)propanamide provides a >1 log unit lipophilicity span . This differential is valuable in SAR campaigns where incremental modulation of compound lipophilicity is required to optimize membrane permeability or reduce non-specific protein binding while maintaining the core 3-aminopropanamide pharmacophore.

Chemical Biology with Specific Scaffold

The distinct molecular weight of 180.7 g/mol (hydrochloride) and 144.21 g/mol (free base) enables unambiguous LC-MS tracking in metabolic stability assays or cellular uptake experiments . The specific substitution pattern (N-methyl on amide nitrogen, isopropylamino on propylamine nitrogen) provides a unique scaffold for probing structure-dependent biological activities where regioisomeric or N-alkyl variants would produce confounding results.

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